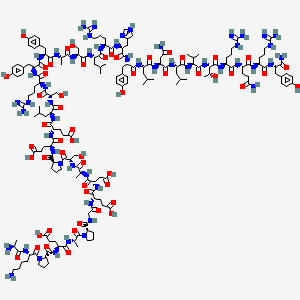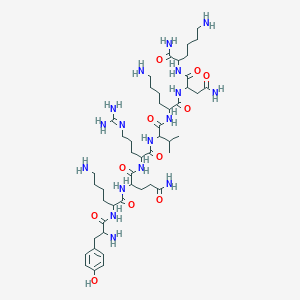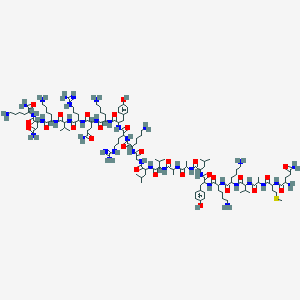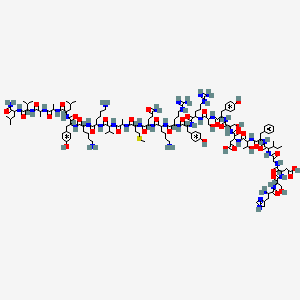
186302-15-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the CAS number 186302-15-8 is known as Influenza HA (518-526). It is a peptide derived from the hemagglutinin protein of the influenza virus. This peptide is an H-2Kd-restricted epitope, which means it is recognized by specific immune cells in the context of the H-2Kd molecule. The peptide sequence is composed of the amino acids isoleucine, tyrosine, serine, threonine, valine, alanine, serine, serine, and leucine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza HA (518-526) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using advanced resins and coupling reagents .
化学反応の分析
Types of Reactions
Influenza HA (518-526) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used for various research applications .
科学的研究の応用
Influenza HA (518-526) is widely used in scientific research, particularly in the fields of immunology and virology. Its applications include:
Vaccine Development: Used as an epitope in vaccine formulations to elicit an immune response.
Immunological Studies: Helps in studying T-cell responses and antigen presentation.
Diagnostic Tools: Used in assays to detect immune responses to influenza
作用機序
The mechanism of action of Influenza HA (518-526) involves its recognition by T-cells in the context of the H-2Kd molecule. This interaction triggers an immune response, leading to the activation of T-cells and the production of cytokines. The peptide’s specific sequence allows it to bind to the H-2Kd molecule and be presented on the surface of antigen-presenting cells .
類似化合物との比較
Similar Compounds
Influenza HA (533-541): Another peptide derived from the hemagglutinin protein with a slightly different sequence.
Influenza HA (307-319): A different epitope from the same protein, used in similar research applications
Uniqueness
Influenza HA (518-526) is unique due to its specific sequence and its ability to be recognized by T-cells in the context of the H-2Kd molecule. This makes it particularly valuable for studying immune responses and developing targeted vaccines .
特性
CAS番号 |
186302-15-8 |
|---|---|
分子式 |
C₄₂H₆₉N₉O₁₅ |
分子量 |
940.05 |
配列 |
One Letter Code: IYSTVASSL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


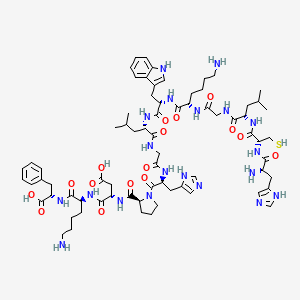
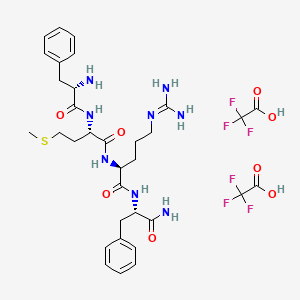
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
